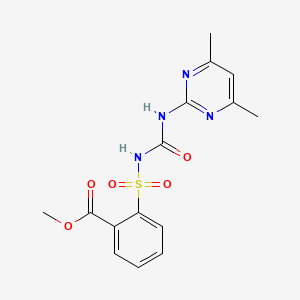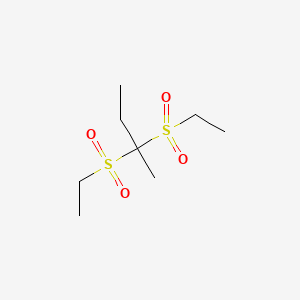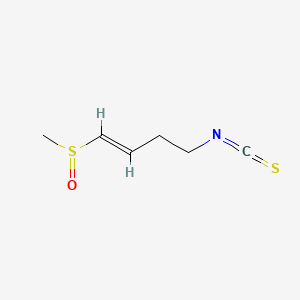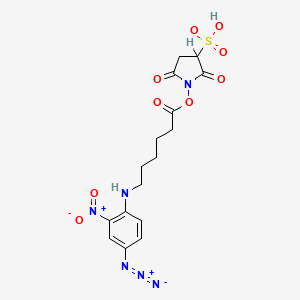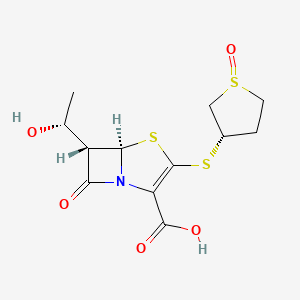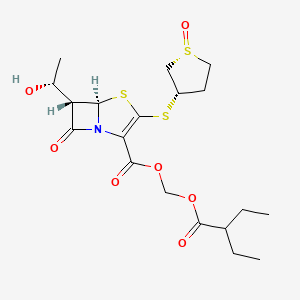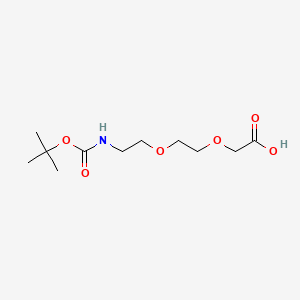
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid
Vue d'ensemble
Description
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid, also known by its synonyms such as Boc-NH-PEG2-CH2COOH, t-Boc-N-amido-PEG2-CH2CO2H, and t-boc-N-amido-PEG2-acetic acid, is a chemical compound with the molecular formula C11H21NO6 . It has a molecular weight of 263.29 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid . The InChI representation is InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
The compound is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of oxa-aza macrobicycles, which are structurally related to 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid, have been extensively studied. These compounds, like 16,21-dimethyl-4,7,10-trioxa-1,13,16,21-tetraazabicyclo[11.5.5]tricosane (C1) and 19,24-dimethyl-4,7,10,13-tetraoxa-1,16,19,24-tetraazabicyclo[14.5.5]hexacosane (C2), exhibit interesting proton transfer behavior in aqueous solutions. Their basicity and the crystal structure of a 'water cryptate' formed by C2 have been thoroughly investigated, demonstrating their potential as strong bases in various protonation steps, influenced significantly by enthalpic contributions (Bazzicalupi et al., 1994).
Crystal Engineering
The field of crystal engineering has utilized derivatives of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid to study supramolecular assemblies. For example, the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules have been synthesized and characterized by single-crystal X-ray diffraction methods. This research highlights the diverse co-ordination tendencies of these compounds and their role in forming host-guest systems and assemblies with infinite molecular tapes, providing insights into their potential applications in materials science (Arora & Pedireddi, 2003).
Hydrogen Bonding Studies
The study of acid−amide intermolecular hydrogen bonding has also been a significant area of application. Compounds structurally related to 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid have been shown to form intermolecularly hydrogen-bonded dimers, which have been observed in crystals, chloroform solution, and even the gas phase. These studies contribute to our understanding of molecular recognition and the design of molecularly engineered materials (Wash et al., 1997).
Oxetane Incorporation in Drug Discovery
While this falls outside the direct interest area specified, it's noteworthy to mention that oxetane derivatives, related to the compound of interest, have found applications in enhancing drug properties such as solubility and metabolic stability. These modifications can lead to significant improvements in drug efficacy and safety by altering the pharmacokinetic profiles of pharmaceutical compounds (Wuitschik et al., 2010).
Propriétés
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVJVWVXRNDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



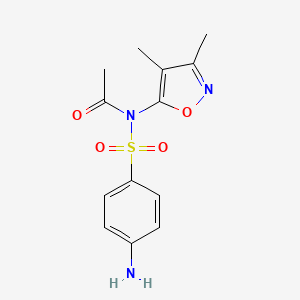
![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
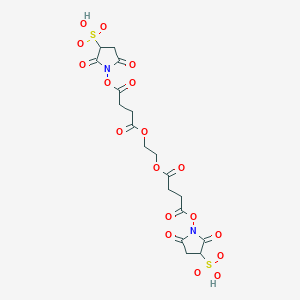

![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)
